Spectroscopic Blueprint of 5-Bromo-2-(2-methoxyphenyl)pyridine: A Technical Guide for Advanced Research
Spectroscopic Blueprint of 5-Bromo-2-(2-methoxyphenyl)pyridine: A Technical Guide for Advanced Research
For Immediate Release: A Comprehensive Spectroscopic Analysis of a Key Pharmaceutical Building Block
In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. This technical guide provides a detailed spectroscopic analysis of 5-Bromo-2-(2-methoxyphenyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry. This document serves as a crucial resource for scientists engaged in the synthesis and application of novel pyridine-based therapeutic agents.
Synthesis of 5-Bromo-2-(2-methoxyphenyl)pyridine
The synthesis of 5-Bromo-2-(2-methoxyphenyl)pyridine can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of a boronic acid or its ester with an aryl halide. In this case, 2,5-dibromopyridine would serve as the pyridine precursor and 2-methoxyphenylboronic acid as the source of the methoxyphenyl moiety.
The choice of 2,5-dibromopyridine allows for a regioselective coupling at the more reactive 2-position of the pyridine ring. The synthesis of 2,5-dibromopyridine itself is a well-established process, often starting from 2-aminopyridine.[7]
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of 5-Bromo-2-(2-methoxyphenyl)pyridine.
Experimental Protocol: Suzuki-Miyaura Coupling
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Reaction Setup: To a flame-dried round-bottom flask, add 2,5-dibromopyridine (1 equivalent), 2-methoxyphenylboronic acid (1.1 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like sodium carbonate (2 equivalents).
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Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).
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Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for a specified period (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 5-Bromo-2-(2-methoxyphenyl)pyridine.
Spectroscopic Characterization
Following successful synthesis and purification, the structure of 5-Bromo-2-(2-methoxyphenyl)pyridine would be unequivocally confirmed using a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.7 | Doublet | 1H | H-6 (Pyridine) |
| ~ 7.8 | Doublet of Doublets | 1H | H-4 (Pyridine) |
| ~ 7.6 | Doublet | 1H | H-3 (Pyridine) |
| ~ 7.4 | Triplet | 1H | Aromatic H (Methoxyphenyl) |
| ~ 7.3 | Doublet | 1H | Aromatic H (Methoxyphenyl) |
| ~ 7.0 | Triplet | 1H | Aromatic H (Methoxyphenyl) |
| ~ 6.9 | Doublet | 1H | Aromatic H (Methoxyphenyl) |
| ~ 3.8 | Singlet | 3H | -OCH₃ |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 160 | C-O (Methoxyphenyl) |
| ~ 158 | C-2 (Pyridine) |
| ~ 150 | C-6 (Pyridine) |
| ~ 140 | C-4 (Pyridine) |
| ~ 132 | Aromatic CH (Methoxyphenyl) |
| ~ 130 | Aromatic C-ipso (Methoxyphenyl) |
| ~ 125 | Aromatic CH (Methoxyphenyl) |
| ~ 121 | Aromatic CH (Methoxyphenyl) |
| ~ 118 | C-5 (Pyridine, C-Br) |
| ~ 115 | C-3 (Pyridine) |
| ~ 112 | Aromatic CH (Methoxyphenyl) |
| ~ 56 | -OCH₃ |
NMR Data Acquisition Protocol:
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Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
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Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | -OCH₃ |
| 1600-1450 | C=C and C=N stretch | Aromatic Rings |
| 1250-1200 | C-O stretch (asymmetric) | Aryl-alkyl ether |
| 1050-1000 | C-O stretch (symmetric) | Aryl-alkyl ether |
| ~ 1000-800 | C-H out-of-plane bend | Aromatic |
| ~ 600-500 | C-Br stretch | Aryl bromide |
IR Data Acquisition Protocol:
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Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.
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Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental composition.
Expected Mass Spectrum Data:
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Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, there will be two peaks of approximately equal intensity: [M]⁺ and [M+2]⁺, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
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Calculated Molecular Weight: C₁₂H₁₀BrNO = 264.12 g/mol . Therefore, the expected m/z values for the molecular ion would be approximately 263 and 265.
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Fragmentation Pattern: Characteristic fragmentation patterns would involve the loss of the methoxy group (-OCH₃), the bromine atom (-Br), and potentially cleavage of the bond between the two aromatic rings.
MS Data Acquisition Protocol:
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Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
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Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.
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Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
Conclusion
The synthesis of 5-Bromo-2-(2-methoxyphenyl)pyridine via a Suzuki-Miyaura coupling reaction provides an efficient route to this valuable research compound. The subsequent characterization by NMR, IR, and MS is essential for confirming its identity and purity. The data and protocols presented in this guide offer a robust framework for researchers and scientists in the field of drug development to confidently synthesize and characterize this and related heterocyclic molecules.
References
- CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google P
- A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. (URL not available)
- CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol - Google P
- 5-bromo-2-fluoro-3-(4-methoxyphenyl)pyridine - ChemSynthesis. (URL not available)
- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google P
- How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents | Journal of Medicinal Chemistry - ACS Publications. [Link]
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (URL not available)
-
(PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate. [Link]
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (URL not available)
-
Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Journal of Pharmaceutical Chemistry. [Link]
- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL not available)
- 3-Bromo-5-(3-methoxyphenyl)pyridine - MySkinRecipes. (URL not available)
